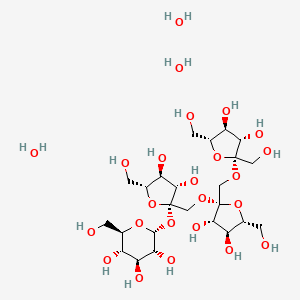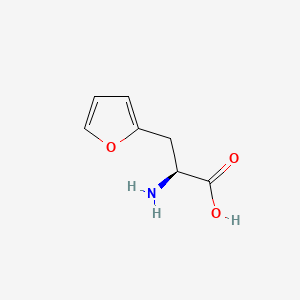
Nystose trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nystose trihydrate can be enzymatically synthesized from sucrose using fructosyltransferase enzymes . The reaction involves the transfer of fructosyl units to sucrose, forming a series of fructooligosaccharides, including Nistose . The reaction conditions typically include a pH range of 5.0 to 7.0 and a temperature range of 30°C to 50°C .
Industrial Production Methods
Industrial production of this compound involves the use of microbial fermentation processes. Specific strains of microorganisms, such as Aspergillus niger, are employed to produce fructosyltransferase enzymes, which catalyze the formation of Nistose from sucrose . The fermentation process is optimized for maximum yield by controlling parameters such as pH, temperature, and nutrient availability .
Analyse Chemischer Reaktionen
Types of Reactions
Nystose trihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions
Hydrolysis: Nistose can be hydrolyzed using acidic or enzymatic conditions to yield fructose and glucose.
Oxidation: Oxidative reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate.
Glycosylation: Nistose can participate in glycosylation reactions to form glycosides under the influence of glycosyltransferase enzymes.
Major Products Formed
Hydrolysis: Fructose and glucose.
Oxidation: Various oxidized derivatives of fructose and glucose.
Glycosylation: Glycosides with different aglycones.
Wissenschaftliche Forschungsanwendungen
Nystose trihydrate has a wide range of scientific research applications:
Wirkmechanismus
Nystose trihydrate exerts its effects primarily through its prebiotic properties. It is not digested in the upper gastrointestinal tract but is fermented by beneficial gut bacteria in the colon . This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and modulation of the immune system . The molecular targets include gut microbiota, which metabolize Nistose to produce beneficial metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Kestose: A trisaccharide with similar prebiotic properties.
Raffinose: A trisaccharide that also promotes the growth of beneficial gut bacteria.
Sucrose: The starting material for the synthesis of Nistose.
Uniqueness
Nystose trihydrate is unique due to its specific structure, which includes three fructose units linked to a glucose moiety . This structure provides distinct prebiotic effects compared to other fructooligosaccharides .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.3H2O/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22;;;/h8-21,25-38H,1-7H2;3*1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18+,19+,20+,21-,22-,23-,24+;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTDGRNFAJVFRT-DHHBJCMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of Nystose trihydrate?
A1: this compound is a tetrasaccharide with the molecular formula C24H42O21·3H2O []. It consists of a glucose unit linked to three fructose units. Its crystal structure has been determined through X-ray diffraction [].
Q2: How does this compound affect water activity in food applications?
A2: Dehydrated this compound exhibits the ability to absorb moisture and maintain a low water activity (Aw) during rehydration []. This characteristic makes it useful in food applications, as demonstrated by its ability to reduce the Aw of sucrose powder when added, thus enhancing the survival rate of freeze-dried bacteria in the mixture [].
Q3: Are there any known applications of this compound in drug delivery systems?
A4: The provided research doesn't specifically explore the applications of this compound in drug delivery systems [, , ]. Further research is needed to determine its potential in this area.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bicyclo[3.2.0]hept-2-ene-6-carboxylic acid, methyl ester, (1alpha,5alpha,6beta)- (9CI)](/img/new.no-structure.jpg)




![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)






